Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine. For this specific compound, the synthetic route may involve the following steps:
Preparation of the Amine Intermediate: The amine intermediate, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-, can be synthesized through a series of reactions starting from commercially available precursors.
Sulfonylation Reaction: The amine intermediate is then reacted with benzenesulfonyl chloride under basic conditions (e.g., using a base like triethylamine) to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Benzenesulfonamide derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of specific enzymes. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with anti-inflammatory properties.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer activity.
Uniqueness
Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is unique due to its specific structural features, which may confer distinct biological activities and selectivity towards certain molecular targets. Its long alkyl chain and bulky substituents can influence its binding affinity and specificity .
Properties
CAS No. |
500171-00-6 |
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Molecular Formula |
C19H33NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-methyl-N-[1-[(2-methylpropan-2-yl)oxy]octan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H33NO3S/c1-6-7-8-9-10-17(15-23-19(3,4)5)20-24(21,22)18-13-11-16(2)12-14-18/h11-14,17,20H,6-10,15H2,1-5H3 |
InChI Key |
HYRTUGHZDUTSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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